4-Vinylbenzenesulfonyl chloride

Polymer Chemistry Copolymerization Kinetics Functional Monomers

4-Vinylbenzenesulfonyl chloride (p-styrenesulfonyl chloride, SSC) is a bifunctional vinyl monomer combining a polymerizable styrenic double bond with a reactive sulfonyl chloride group. Unlike 4-vinylbenzyl chloride or styrenesulfonic acid, its unique chain transfer constant (Cₓ ≈ 0.3) enables controlled branched polymer architectures, while Q-e parameters (Q=0.73, e=0.58) ensure predictable copolymerization behavior. • Enables high-MW poly(styrene sulfonyl chloride) (Mₙ=84 kDa, PDI=1.4) via RAFT for ion-exchange membranes & post-polymerization modification. • Superior hydrolytic stability vs. benzylic chloride analogs, allowing sequential functionalization with amines or alcohols after polymerization. • Supplied with TBC stabilizer; ≥95% purity; shipped at ambient temperature.

Molecular Formula C8H7ClO2S
Molecular Weight 202.66 g/mol
CAS No. 2633-67-2
Cat. No. B1311718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylbenzenesulfonyl chloride
CAS2633-67-2
Molecular FormulaC8H7ClO2S
Molecular Weight202.66 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C8H7ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2
InChIKeyVHEKFTULOYIMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Vinylbenzenesulfonyl Chloride: Bifunctional Monomer for Reactive Polymers


4-Vinylbenzenesulfonyl chloride (CAS 2633-67-2), also known as p-styrenesulfonyl chloride (SSC), is a specialty vinyl monomer characterized by the simultaneous presence of a polymerizable styrenic double bond and a highly electrophilic sulfonyl chloride (-SO₂Cl) functional group . This unique bifunctional structure distinguishes it from simpler vinyl monomers and enables its primary utility as a reactive building block for synthesizing well-defined, functional polymers, where the sulfonyl chloride group serves as a site for subsequent post-polymerization modification [1]. Its physical properties include a molecular weight of 202.66 g/mol, a melting point of 86 °C, a boiling point of 130 °C at 4 mmHg, and a density of 1.32 g/cm³ [2].

Why 4-Vinylbenzenesulfonyl Chloride Cannot Be Casually Substituted


While other vinyl-functionalized monomers such as 4-vinylbenzyl chloride (VBC), 4-styrenesulfonic acid (SSA), or 4-vinylbenzoic acid may appear as potential alternatives for synthesizing functionalized polystyrenes, their performance in advanced polymerization techniques and the resulting polymer architecture are not equivalent. The distinct Alfrey-Price Q-e parameters of 4-vinylbenzenesulfonyl chloride (Q = 0.73, e = 0.58) dictate its specific copolymerization behavior and monomer reactivity ratios with styrene, which differ from those of its analogs [1]. Furthermore, its capacity to act as a chain transfer monomer in free-radical polymerization (chain transfer constant ~0.3) enables the deliberate generation of branched polymer architectures—a property not shared by monomers lacking a labile sulfonyl chloride group [2]. The quantitative evidence below delineates these critical, verifiable differentiations that are essential for informed scientific selection and procurement.

Quantitative Evidence Guide: Key Differentiation Against Comparators


Copolymerization Reactivity: SSC vs. Vinylbenzyl Chloride

The copolymerization behavior of 4-vinylbenzenesulfonyl chloride with styrene and divinylbenzene is quantified by its Alfrey-Price parameters, which are Q = 0.73 and e = 0.58 [1]. These values indicate that SSC is a relatively reactive monomer with moderate electron-withdrawing character, distinct from other vinyl-functionalized monomers. For instance, 4-vinylbenzyl chloride (VBC), a common alternative, exhibits different reactivity ratios in copolymerization, leading to different monomer sequence distributions in the final copolymer [2].

Polymer Chemistry Copolymerization Kinetics Functional Monomers

RAFT Polymerization: High Molecular Weight and Narrow PDI

Reversible addition-fragmentation chain transfer (RAFT) polymerization of 4-vinylbenzenesulfonyl chloride (as its polymer precursor, styrene sulfonyl chloride monomer) yields poly(styrene sulfonyl chloride) (PSSC) with a high number-average molecular weight (Mₙ) of 84 kDa and a narrow polydispersity index (PDI) of 1.4 [1]. This level of control is not typically achievable with monomers like 4-styrenesulfonic acid or its sodium salt, which often lead to broader PDI and lower molecular weights in aqueous RAFT systems due to electrolyte effects [2].

RAFT Polymerization Controlled Radical Polymerization Polymer Characterization

Chain Transfer Activity for Branched Architectures

During free radical copolymerization with styrene, 4-vinylbenzenesulfonyl chloride acts as a chain transfer monomer with a chain transfer constant (Cₓ) of approximately 0.3 [1]. This value, which is much closer to unity than that of typical chain transfer agents, indicates that the sulfonyl chloride group participates in chain transfer events at a rate comparable to propagation, leading to the formation of branched or graft-like polymer structures with residual pendant sulfonyl chloride groups. In contrast, monomers like 4-vinylbenzyl chloride (VBC) primarily undergo conventional propagation with minimal chain transfer, resulting in linear polymers [2].

Chain Transfer Polymerization Branched Polymers ATRP Macroinitiators

Functional Group Distribution in Copolymers vs. Sulfonated Resins

Copolymers synthesized from 4-vinylbenzenesulfonyl chloride (SSC) with styrene and divinylbenzene exhibit a distinct, phase-separated morphology with domains rich in sulfonyl chloride groups, as evidenced by inverse steric exclusion chromatography [1]. This distribution is fundamentally different from that of conventionally sulfonated styrene-divinylbenzene resins, where sulfonic acid groups are concentrated on the outer layers of the polymer beads due to the layer-by-layer sulfonation mechanism [1]. Consequently, the distribution of active groups in SSC-based polymers is more homogeneous within functionalized domains, which can influence the accessibility and performance of the material in catalytic or ion-exchange applications.

Polymer Morphology Functional Group Distribution Ion Exchange Resins

Hydrolytic Stability vs. Vinylbenzyl Chloride

The sulfonyl chloride group in 4-vinylbenzenesulfonyl chloride exhibits slow hydrolysis kinetics at ambient temperatures, requiring temperatures above ~70 °C for rapid hydrolysis in aqueous media [1]. In contrast, the benzylic chloride group in 4-vinylbenzyl chloride (VBC) is significantly more labile and susceptible to nucleophilic substitution and hydrolysis even under mild, ambient conditions, often necessitating the use of stabilizers for storage [2]. This differential stability allows 4-vinylbenzenesulfonyl chloride to be handled and stored with less stringent precautions against moisture compared to VBC.

Hydrolytic Stability Sulfonyl Chloride Chemistry Storage and Handling

Procurement-Driven Application Scenarios


Branched Polystyrene Architectures with Pendant Reactive Sites

Leveraging its unique chain transfer constant (Cₓ ≈ 0.3) during radical copolymerization with styrene, 4-vinylbenzenesulfonyl chloride enables the controlled synthesis of branched polystyrene backbones bearing residual sulfonyl chloride groups [1]. This capability, as demonstrated by Lia et al. (2013), directly addresses the need for polymeric macroinitiators in Atom Transfer Radical Polymerization (ATRP) or for creating complex, graft-like polymer structures [1]. This is a distinct advantage over the linear polymers obtained from monomers like 4-vinylbenzyl chloride [2].

High-Performance Membranes with Uniform Pore Structure

For applications in fuel cell proton exchange membranes or water purification membranes, the ability to synthesize poly(styrene sulfonyl chloride) with a high molecular weight (Mₙ = 84 kDa) and narrow polydispersity (PDI = 1.4) via RAFT polymerization is a key differentiator [3]. The reactive sulfonyl chloride groups in the resulting PSSC can be easily crosslinked via interfacial polymerization or converted to sulfonic acid groups, leading to membranes with superior mechanical integrity and ion-conducting properties compared to those derived from less-controlled polymerization of styrene sulfonate salts [3].

Functional Polymer Supports with Uniform Active Site Distribution

When a uniform distribution of active sites within a polymer matrix is critical, copolymerization of 4-vinylbenzenesulfonyl chloride with styrene and divinylbenzene offers a distinct advantage over traditional post-polymerization sulfonation. The resulting copolymers feature phase-separated domains rich in sulfonyl chloride groups, as revealed by inverse steric exclusion chromatography [4]. This morphology ensures that reactive sites are not just concentrated on the surface but are accessible throughout the functionalized domains, which can enhance catalytic efficiency and selectivity in solid-phase synthesis or supported catalysis applications [4].

Reactive Polymer Precursors with Ambient Stability

The sulfonyl chloride group in 4-vinylbenzenesulfonyl chloride exhibits greater hydrolytic stability at ambient temperatures compared to the benzylic chloride group in 4-vinylbenzyl chloride [5][6]. This makes it a preferred monomer for multi-step synthetic procedures where the vinyl group can be polymerized first, and the pendant sulfonyl chloride groups can be subsequently modified with nucleophiles (e.g., amines, alcohols) in a controlled, sequential manner. This simplifies storage and handling, reducing the risk of premature deactivation during long-term projects [5][6].

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